molecular formula C11H10O2 B1268667 (E)-3-Benzylidenedihydrofuran-2(3H)-one CAS No. 6285-99-0

(E)-3-Benzylidenedihydrofuran-2(3H)-one

Cat. No.: B1268667
CAS No.: 6285-99-0
M. Wt: 174.2 g/mol
InChI Key: TWDMVZSYTMJVEK-NTMALXAHSA-N
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Description

(E)-3-Benzylidenedihydrofuran-2(3H)-one (CAS Number: 30959-91-2) is a chemical compound with the molecular formula C 11 H 10 O 2 and an average molecular mass of 174.20 g/mol . This compound belongs to the class of furanones, specifically a 2(3H)-furanone derivative, which is recognized as a versatile pharmacophore in medicinal chemistry and organic synthesis . Furanones are five-membered heterocyclic rings containing oxygen and are known for their diverse biological activities, making them a significant scaffold in drug discovery and development . This benzylidene derivative serves as a valuable synthetic intermediate. It can be synthesized via a one-pot reaction from 4-pentynoic acid and benzaldehyde, utilizing a catalytic system of Wilkinson's complex (RhCl(PPh 3 ) 3 ) and 2-aminopyridine . The E-stereochemistry of the alkylidene group in related compounds has been confirmed through NOESY spectroscopic analysis . Researchers value this compound and its analogs as building blocks for the exploration of new chemical space and the development of molecules with potential pharmacological properties. Furanone derivatives, in general, have been reported to exhibit a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects . The presence of the benzylidene group attached to the lactone ring makes this structure a point of interest for further chemical modification and structure-activity relationship (SAR) studies. Handling and Safety: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Please refer to the Safety Data Sheet for detailed handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3Z)-3-benzylideneoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDMVZSYTMJVEK-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1COC(=O)/C1=C\C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Benzylidenedihydrofuranone Derivatives

Benzylidenedihydrofuranone derivatives are characterized by a dihydrofuranone ring substituted with a benzylidene group. This structural motif is a part of the larger family of α,β-unsaturated lactones. These compounds are recognized for their presence in a variety of natural products and for their potential applications in medicinal chemistry and materials science. nih.govresearchgate.net The furanone core is a key structural element in many compounds with interesting biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netnih.gov

The synthesis of furanone derivatives has been an active area of research, with various methods developed to construct this heterocyclic system. nih.govorganic-chemistry.org These synthetic strategies often involve cyclization reactions of appropriately substituted precursors. organic-chemistry.org The diversity of substituents that can be introduced on the furanone ring allows for the fine-tuning of the molecule's properties.

The general class of 2(5H)-furanones has been extensively studied for their potential to interfere with bacterial communication systems, a process known as quorum sensing. figshare.com This has led to research into their use as novel antimicrobial agents that may circumvent the development of traditional antibiotic resistance. nih.gov

Table 1: General Properties of (E)-3-Benzylidenedihydrofuran-2(3H)-one

PropertyValueReference
Molecular FormulaC₁₁H₁₀O₂ nih.gov
Molecular Weight174.19 g/mol nih.gov
Physical FormSolid
CAS Number30959-91-2 nih.gov

Significance of the E Stereoisomer in Synthetic and Mechanistic Studies

The "(E)" designation in (E)-3-Benzylidenedihydrofuran-2(3H)-one refers to the stereochemistry of the exocyclic double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. This specific spatial arrangement of atoms can have a profound impact on the molecule's chemical reactivity and its interaction with biological systems.

The stereoselective synthesis of specific isomers like the (E)-isomer is a critical aspect of modern organic chemistry. nih.gov Controlling the stereochemical outcome of a reaction is essential for producing a single, desired compound, which is particularly important in the synthesis of pharmaceuticals where different stereoisomers can have vastly different biological activities. The development of synthetic routes that yield the (E)-isomer with high selectivity is a key research objective. nih.gov

Mechanistic studies of reactions involving such compounds often focus on understanding the factors that govern the formation of one stereoisomer over the other. These studies can provide valuable insights into reaction pathways and help in the design of more efficient and selective synthetic methods.

Current Research Landscape and Knowledge Gaps Pertaining to E 3 Benzylidenedihydrofuran 2 3h One

The current research landscape for furanone derivatives is broad, with a significant focus on their biological activities. researchgate.net Studies have explored the potential of α,β-unsaturated lactones as immunosuppressive agents and their ability to induce DNA damage in cancer cells. nih.govnih.gov The furanone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive natural products.

Despite the general interest in furanones, there appears to be a knowledge gap specifically concerning (E)-3-Benzylidenedihydrofuran-2(3H)-one. While general synthetic methods for 3(2H)-furanones are well-documented, specific and detailed studies focusing exclusively on the synthesis and reactivity of this particular (E)-isomer are less common in the readily available literature. organic-chemistry.org

Furthermore, while the biological activities of many furanone derivatives have been investigated, the specific biological profile of this compound remains an area that requires more in-depth research. The atmospheric chemistry of furanoids from biomass burning has been reviewed, highlighting research gaps in understanding their environmental impact, which could be a relevant area for future studies on related compounds. acs.org

Table 2: Reported Biological Activities of Related Furanone Derivatives

ActivityCompound ClassReference
Anticancerα,β-Unsaturated lactones nih.gov
Immunosuppressiveα,β-Unsaturated lactones nih.gov
Anti-inflammatory2-Furanones nih.gov
Antimicrobial2(5H)-Furanones nih.gov
Quorum Sensing InhibitionFuranones figshare.com

Academic Research Aims and Scope for E 3 Benzylidenedihydrofuran 2 3h One

Classical Synthetic Pathways to this compound and its Analogs

The traditional synthesis of this compound often relies on robust and well-understood reactions that form the cornerstone of organic synthesis. These methods are characterized by their reliability and straightforward application.

Wittig-Horner Reaction Protocols for Dihydrofuranone Systems

The Horner-Wadsworth-Emmons (HWE) reaction, a prominent variation of the Wittig reaction, is a powerful tool for the stereoselective synthesis of alkenes, particularly with a strong preference for the (E)-isomer. acs.orgescholarship.org This methodology is highly applicable to the synthesis of the target compound. The core of the reaction involves the nucleophilic addition of a stabilized phosphonate carbanion to a carbonyl compound, followed by elimination to form the alkene. escholarship.org

The general strategy for synthesizing this compound via the HWE reaction involves two main approaches:

Reaction of a phosphonate-functionalized furanone with benzaldehyde (B42025): In this approach, dihydrofuran-2(3H)-one is first converted into a phosphonate ester at the C3 position. Treatment with a base generates the nucleophilic phosphonate carbanion, which then reacts with benzaldehyde.

Reaction of dihydrofuran-2(3H)-one with a benzylphosphonate reagent: This is the more common approach. A phosphonate ylide is generated from a benzylphosphonate ester, which then reacts with the carbonyl group of a suitably functionalized furanone precursor or directly with a keto-lactone.

A typical protocol involves the deprotonation of a phosphonate ester, such as trimethyl phosphonoacetate, with a suitable base to form the stabilized ylide. nih.gov This ylide then attacks the carbonyl of a precursor, which upon cyclization and elimination, would yield the target. However, the most direct application to a pre-formed lactone involves generating a phosphonate ylide at the alpha position (C3) of dihydrofuran-2(3H)-one itself. This nucleophile then attacks benzaldehyde. The subsequent elimination of the phosphate byproduct is thermodynamically driven by the formation of a very stable phosphorus-oxygen double bond, yielding the desired (E)-alkene. nih.gov The (E)-selectivity is a hallmark of the HWE reaction with stabilized ylides. acs.org

Table 1: Typical Reagents and Conditions for Wittig-Horner Reactions
Phosphonate ReagentCarbonyl CompoundBaseSolventTypical Product Selectivity
Triethyl phosphonoacetateBenzaldehydeSodium hydride (NaH)Tetrahydrofuran (THF)Predominantly (E)-alkene
Trimethyl phosphonoacetate4-MethoxybenzaldehydeSodium methoxide (NaOMe)Methanol (MeOH)Predominantly (E)-alkene nih.gov
Diethyl benzylphosphonateDihydrofuran-2(3H)-onen-Butyllithium (n-BuLi)Tetrahydrofuran (THF)Predominantly (E)-alkene

Base-Catalyzed Condensation Techniques

Base-catalyzed condensation reactions, such as the Aldol (B89426) or Claisen-Schmidt condensation, represent one of the most direct and classical methods for forming the C-C bond in this compound. nih.gov This pathway leverages the acidity of the α-protons on the C3 carbon of the dihydrofuran-2(3H)-one ring.

The mechanism proceeds in two key steps:

Enolate Formation: A base abstracts an acidic α-hydrogen from dihydrofuran-2(3H)-one, creating a resonance-stabilized enolate ion. The choice of base is critical to ensure efficient deprotonation without promoting side reactions.

Nucleophilic Addition and Dehydration: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This forms a β-hydroxy lactone intermediate (an aldol addition product). This intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the thermodynamically stable conjugated system of the α,β-unsaturated lactone. nih.govresearchgate.net

This method is atom-economical and often requires simple reagents. The reaction conditions can be tuned by varying the base, solvent, and temperature to optimize the yield and minimize byproducts.

Table 2: Common Bases in Condensation Reactions for Benzylidene Butenolides
BaseSolventTypical TemperatureReference/Notes
Sodium hydroxide (NaOH)Ethanol/WaterRoom Temp. to RefluxClassic Claisen-Schmidt conditions researchgate.net
Potassium hydroxide (KOH)MethanolRoom TemperatureCommonly used for similar condensations
Sodium ethoxide (NaOEt)EthanolRoom TemperatureStronger base, useful for less acidic substrates
PiperidineEthanolRefluxOften used as a milder, organic base catalyst wikipedia.org

Knoevenagel Adduct Formation as a Precursor Strategy

The Knoevenagel condensation is a modification of the aldol reaction that involves the reaction of an aldehyde or ketone with a compound possessing an "active methylene (B1212753) group" (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like an amine. wikipedia.orgsigmaaldrich.com This reaction can be strategically employed to synthesize this compound by first forming a Knoevenagel adduct, which then serves as a precursor to the final lactone ring.

A plausible synthetic sequence involves two main steps:

Formation of the Benzylidene Precursor: Benzaldehyde is condensed with an active methylene compound, such as diethyl malonate or malonic acid, in the presence of a catalyst like piperidine. wikipedia.orgmdpi.com This forms a stable, easily isolable benzylidene adduct (e.g., diethyl benzylidenemalonate).

Cyclization to Form the Lactone Ring: The purified Knoevenagel adduct is then subjected to a reaction sequence to form the furanone ring. This can be achieved through various routes, such as a Michael addition of an oxygen nucleophile followed by intramolecular cyclization (lactonization). For example, the benzylidene adduct could be reacted with a two-carbon unit that provides the necessary atoms for the lactone ring, such as ethylene oxide or a protected α-hydroxy acetate, leading to the formation of the dihydrofuranone system. Sequential Knoevenagel condensation followed by cyclization is a recognized strategy for building heterocyclic systems. researchgate.netnih.gov

This precursor strategy offers the advantage of modularity, allowing for the independent synthesis and purification of the benzylidene fragment before the more complex ring-forming step.

Advanced and Modern Synthetic Strategies for this compound

Contemporary organic synthesis prioritizes efficiency, atom economy, and novel reactivity. Advanced strategies for preparing the target compound often involve multi-step transformations in a single pot or the use of powerful transition metal catalysts to construct the molecular framework with high precision.

Cascade and One-Pot Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single reaction vessel without isolating intermediates. 20.210.105 This approach significantly enhances synthetic efficiency by reducing purification steps, solvent waste, and time.

A notable one-pot synthesis of (E)-alkylidene furanones involves the reaction of 4-pentynoic acid with an aldehyde, co-catalyzed by Wilkinson's complex and 2-aminopyridine. elsevierpure.comresearchgate.net In this process, the 4-pentynoic acid first undergoes a transition metal-catalyzed cyclization to form dihydrofuran-2(3H)-one in situ. This lactone then immediately undergoes a condensation reaction with the aldehyde present in the same pot to yield the final E-alkylidene product. elsevierpure.com This elegant strategy combines lactone formation and olefination into a single, efficient operation.

Other cascade approaches can be designed, such as an initial Michael addition followed by an intramolecular cyclization/lactonization, to build the butenolide core. researchgate.netrsc.org The development of such processes is a key area of modern synthetic chemistry, offering a more sustainable and resource-efficient path to complex molecules. liberty.edu

Transition Metal-Catalyzed Approaches (e.g., Palladium-catalyzed cyclization/coupling)

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Palladium, in particular, is a versatile catalyst for a wide array of transformations, including cross-coupling and cyclization reactions that can be applied to butenolide synthesis. organic-chemistry.org

One of the most prominent methods is the Mizoroki-Heck reaction, which typically couples an aryl or vinyl halide with an alkene. organic-chemistry.orgnih.gov A relevant application is the direct arylation of 2,3-dihydrofuran with an aryl halide (e.g., iodobenzene) using a palladium catalyst. nih.gov While this forms a 2-phenyl-2,3-dihydrofuran, modifications of this principle can be envisioned to construct the target molecule. For instance, a tandem Wittig-Heck reaction sequence could first generate an alkene in situ, which then couples with an aryl halide under palladium catalysis. nih.gov

More direct palladium-catalyzed routes to butenolides involve the intramolecular cyclization of suitable precursors. For example, palladium catalysts can promote the cyclization of allenoic acids or the annulation of phenols with alkenylcarboxylic acids to form furanone and benzofuran (B130515) structures, respectively. researchgate.netresearchgate.net These methods offer high functional group tolerance and can provide access to complex substituted butenolides that are difficult to obtain through classical means. The choice of palladium precursor, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Stereochemical Control in the Synthesis of this compound

Stereochemical control is paramount in synthesizing the title compound to ensure the desired geometric isomer is obtained and to create chiral analogs with specific biological activities.

The formation of the exocyclic double bond in 3-benzylidenedihydrofuran-2(3H)-ones can result in either (E) or (Z) isomers. Achieving high (E)-selectivity is often a key synthetic challenge. The choice of reaction conditions, particularly the base used in elimination or condensation reactions, plays a critical role in determining the geometric outcome.

One effective strategy involves an Aldol reaction of a lactone enolate with benzaldehyde, followed by mesylation of the resulting aldolate and subsequent base-promoted elimination. Research on analogous dihydrofurochromen-2-one systems has demonstrated that the geometry of the resulting alkene is highly dependent on the base used for the elimination step. researchgate.net While the non-hindered organic base 1,8-Diazabicycloundec-7-ene (DBU) shows a slight preference for the (Z)-isomer, the use of a bulky inorganic base like potassium tert-butoxide (KOtBu) significantly favors the formation of the thermodynamically more stable (E)-isomer. researchgate.net This selectivity arises from the thermodynamic control exerted by the bulky base, which preferentially facilitates the formation of the less sterically hindered (E)-alkene. researchgate.net

Another common method for installing the benzylidene moiety is the Wittig-Horner (or Horner-Wadsworth-Emmons) reaction, which involves the condensation of an α-phosphono-γ-butyrolactone with benzaldehyde. researchgate.net This reaction is well-known for its high (E)-selectivity in the synthesis of α,β-unsaturated carbonyl compounds. The stereochemical outcome is dictated by the formation of a thermodynamically favored anti-periplanar transition state during the elimination of the phosphate byproduct, which leads predominantly to the (E)-alkene. A series of (E)-3-Benzylidene-dihydro-5-methylfuran-2(3H)-ones has been synthesized using such condensation strategies, underscoring the reliability of this method for achieving (E)-selectivity. researchgate.net

Table 1: Effect of Base on E/Z Selectivity in the Synthesis of 3-Benzylidene Lactone Analogs

Precursor Base E/Z Ratio Reference
Aldolate Mesylate KOtBu Favors E-isomer researchgate.net
Aldolate Mesylate DBU Slight preference for Z-isomer researchgate.net
α-phosphono-γ-butyrolactone Various bases (e.g., NaH, K2CO3) High E-selectivity researchgate.net

The synthesis of substituted analogs of this compound, particularly those containing additional stereocenters on the γ-butyrolactone ring, requires advanced diastereoselective and enantioselective methods. acs.org These methods often employ chiral catalysts to control the three-dimensional arrangement of atoms in the product. acs.orgnih.gov

Organocatalysis: Chiral organocatalysts, such as bifunctional amine-squaramides, have been successfully used in the asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactams to electrophiles. rsc.org This approach provides access to optically active γ-substituted butyrolactams with excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to >99% ee). rsc.org Similarly, N-heterocyclic carbenes (NHCs) have been used to catalyze the direct annulation of enals and aldehydes, yielding disubstituted γ-butyrolactones with high stereoselectivity. ucsb.edu These methods establish the relative and absolute stereochemistry of substituents on the lactone core, which can then be elaborated to form substituted benzylidene analogs.

Biocatalysis: Engineered enzymes offer a powerful platform for highly selective syntheses. For instance, novel biocascades have been developed for the enantiocomplementary synthesis of chiral 3-hydroxy-γ-butyrolactones, which are valuable precursors. rsc.org These enzymatic systems can deliver products with high optical purity, providing access to both enantiomers of a chiral building block. rsc.org

Metal Catalysis: Chiral transition metal complexes are widely used for the asymmetric synthesis of γ-butyrolactone derivatives. acs.org Catalytic systems based on chromium, rhodium, ruthenium, and tin have been developed for various transformations, including asymmetric aldol reactions, hydrogenations, and carbonyl allylations. nih.govnih.govresearchgate.net For example, the catalytic asymmetric hydrogenation of butenolides using BINAP-Rh or -Ru complexes yields chiral 3,4-disubstituted γ-butyrolactones with high enantiomeric excess. researchgate.net Another method involves a tandem catalytic asymmetric aldol reaction/cyclization using a chiral tin dibromide catalyst to produce trans-β,γ-disubstituted γ-butyrolactones with up to 99% ee. nih.gov

Table 2: Examples of Asymmetric Synthesis of Substituted γ-Butyrolactone Analogs

Reaction Type Catalyst Type Product Stereoselectivity Reference
Vinylogous Michael Addition Chiral Amine-Squaramide γ-Substituted Butyrolactams up to >99:1 dr, >99% ee rsc.org
Aldol Reaction/Cyclization Chiral Tin Dibromide trans-β,γ-Disubstituted Butyrolactones up to 99% ee nih.gov
Annulation of Enals N-Heterocyclic Carbene (NHC) Di-substituted Butyrolactones High Stereoselectivity ucsb.edu
Asymmetric Hydrogenation BINAP-Ru/Rh Complex 3,4-Disubstituted Butyrolactones High ee researchgate.net
Carbonyl Allylation Chiral Chromium Complex α-exo-Methylene γ-Butyrolactones High ee nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijrpr.com These principles are increasingly being applied to the synthesis of γ-butyrolactones and their derivatives.

A key aspect of green chemistry is the use of safer solvents and reaction conditions. Significant efforts have been made to replace toxic organic solvents with more environmentally friendly alternatives, such as water. nih.gov For related polymer syntheses, reactions have been successfully conducted in aqueous media at room temperature and open to the air, drastically reducing the environmental footprint of the process. nih.gov Furthermore, the development of syntheses from renewable, biomass-derived starting materials, such as 2-furanone, represents a major step towards sustainable chemical production. nih.gov

Catalytic reactions are inherently greener than stoichiometric ones as they reduce waste by using small amounts of a substance to convert large amounts of reactants. The use of recyclable heterogeneous catalysts, such as palladium supported on humin-derived activated carbon (Pd/HAC), for the synthesis of γ-butyrolactone from biomass sources exemplifies this approach. nih.gov

Solvent-free synthesis, often coupled with microwave irradiation, is another powerful green chemistry tool. ijrpr.comacademie-sciences.frcem.com These methods can lead to dramatically reduced reaction times, increased yields, and simplified workup procedures. scielo.brresearchgate.net The synthesis of related heterocyclic compounds, such as flavanones and acyl-aurones, has been efficiently achieved by irradiating neat reactants adsorbed onto mineral supports like silica gel or clay. scielo.br This approach eliminates the need for volatile organic solvents, thereby preventing pollution and reducing operational hazards. ijrpr.comcem.com

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

Feature Conventional Method Green Chemistry Approach Benefit
Solvent Volatile Organic Solvents (e.g., THF, Dioxane) Water, Supercritical Fluids, or Solvent-Free Reduced pollution, improved safety ijrpr.com
Energy Conventional Heating (Reflux) Microwave Irradiation, Room Temperature Faster reactions, reduced energy consumption academie-sciences.frcem.com
Catalyst Stoichiometric Reagents Recyclable Heterogeneous Catalysts, Biocatalysts Reduced waste, higher atom economy nih.gov
Starting Materials Petroleum-based Biomass-derived (e.g., 2-furanone) Sustainability, reduced carbon footprint nih.gov

Photochemical Transformations of this compound

The photochemistry of α,β-unsaturated lactones is a field of significant interest, with reactions often dictated by the nature of the excited state and the reaction medium. For this compound, key photochemical processes include E↔Z isomerization and [2+2] photocycloaddition, particularly in the solid state where the reaction course is governed by the crystal lattice.

E↔Z Isomerization Processes in Solution and Solid State

The exocyclic carbon-carbon double bond in this compound provides a site for E↔Z isomerization upon photoirradiation. This process involves the absorption of light, leading to an excited state where rotation around the double bond becomes possible. While direct studies on the E↔Z photoisomerization of this specific compound are not extensively documented in the reviewed literature, the behavior of structurally similar compounds, such as 3-benzylidene-indolin-2-ones and stilbene (B7821643) derivatives, provides a strong basis for its expected reactivity. nih.govresearchgate.netrsc.orglibretexts.org

In solution, irradiation with a suitable wavelength of light is expected to lead to a photostationary state, a mixture of the E and Z isomers. The ratio of these isomers at the photostationary state is dependent on the solvent, the excitation wavelength, and the temperature. researchgate.net For instance, in the case of 3-benzylidene-indolin-2-ones, different solvents and light sources were shown to influence the final isomeric ratio. researchgate.net It is plausible that similar dependencies would be observed for this compound.

In the solid state, the ability of the molecule to undergo E↔Z isomerization is often restricted by the packing of the molecules in the crystal lattice. researchgate.netrsc.org The free volume around the reactive double bond is a critical factor; if the crystal packing is too dense, the isomerization may be suppressed. However, in some cases, solid-state photoisomerization can occur, sometimes leading to the formation of the pure Z-isomer if the crystal structure favors this transformation. researchgate.netrsc.org The study of related compounds suggests that photoisomerization can be a competing process alongside other photochemical reactions. rsc.org

Table 1: Factors Influencing E↔Z Photoisomerization (Based on Analogous Systems)

FactorInfluence in SolutionInfluence in Solid State
Wavelength Can affect the photostationary state ratio.Can determine if the reaction occurs.
Solvent Polarity and viscosity can alter isomerization efficiency.Not applicable.
Temperature Can influence the rate of thermal back-isomerization.Can affect molecular motion within the lattice.
Crystal Packing Not applicable.Determines the feasibility and direction of isomerization. researchgate.netrsc.org

[2+2] Photocycloaddition Reactions and Dimerization

One of the most characteristic photoreactions of α,β-unsaturated carbonyl compounds is the [2+2] photocycloaddition, which can occur intermolecularly to form cyclobutane (B1203170) dimers. The irradiation of this compound, particularly in the crystalline state, is expected to yield such dimers. The regiochemistry and stereochemistry of the resulting cyclobutane ring are often dictated by the arrangement of the molecules in the crystal, a principle known as topochemical control. beilstein-journals.orgmdpi.com

Studies on closely related α,β-unsaturated lactones have demonstrated that photodimerization is a common outcome. For example, the irradiation of crystalline α-benzylidene-γ-butyrolactone leads to quantitative photodimerization. The specific arrangement of molecules in the crystal lattice pre-organizes the reactants for a specific stereochemical outcome.

Based on the study of analogous chalcones, such as (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the solid-state photolysis of this compound is anticipated to stereospecifically form a truxinic-type photodimer. mdpi.com The formation of such dimers is highly efficient in the crystalline state, as demonstrated by UV-visible spectroscopy experiments on similar systems, where the starting material is entirely consumed after a period of irradiation. mdpi.com

The expected photodimerization would result in the formation of a cyclobutane ring connecting two monomer units. The relative orientation of the substituents on the cyclobutane ring would depend on the head-to-head or head-to-tail arrangement of the monomers in the crystal lattice.

Analysis of Photoreaction Mechanisms within Crystal Lattices

The mechanism of photoreactions in the solid state is intimately linked to the crystal structure of the reactant. The concept of topochemical control posits that a reaction in a crystal proceeds with a minimum of atomic and molecular movement. For the [2+2] photocycloaddition of this compound, the crystal packing would determine the feasibility and the outcome of the reaction.

For a successful photodimerization in the solid state, the reacting double bonds of adjacent molecules must be parallel and within a certain proximity, typically less than 4.2 Å. The crystal structure dictates the specific stereoisomer of the photodimer that is formed. For instance, an antiparallel arrangement of monomers within a host-guest complex has been shown to lead exclusively to the anti photodimer. beilstein-journals.org Conversely, a parallel orientation can lead to the syn head-to-head dimer. beilstein-journals.org

While a specific crystal structure analysis for this compound directly correlated to its photoreactivity was not found in the searched literature, studies on similar systems provide a clear framework for understanding its solid-state behavior. mdpi.comresearchgate.net The stereospecific formation of a β-truxinic dimer from a related chalcone (B49325) in the crystalline state underscores the power of topochemical control in these reactions. mdpi.com The analysis of the crystal packing of this compound would be crucial to predict the precise structure of its photodimer.

Oxidative Reactivity of this compound

The oxidation of this compound can lead to the formation of a more stable aromatic system, specifically a substituted furan (B31954). This transformation involves the removal of hydrogen atoms and the formation of a new double bond within the dihydrofuranone ring.

Oxidative Aromatization to Furan Systems

The conversion of a dihydrofuranone to a furan represents an oxidative aromatization process. While specific literature detailing the oxidative aromatization of this compound to 3-benzylfuran (B12918601) was not prominently found, the reverse reaction, the oxidative dearomatization of furans, is a known process. nih.gov The synthesis of benzofurans through cyclization followed by oxidative aromatization is a common strategy, suggesting that the aromatization of a pre-formed dihydrofuran ring is a feasible transformation. researchgate.net

The driving force for this reaction is the formation of the stable aromatic furan ring. The reaction would likely require an oxidizing agent capable of abstracting two hydrogen atoms from the dihydrofuranone ring. The expected product of such a reaction would be 3-benzylfuran.

Mechanistic Investigations of Hydride Transfer in Oxidation Reactions

The mechanism of the oxidative aromatization of this compound likely involves the removal of two hydrogen atoms. One possible mechanism for such an oxidation is through a hydride transfer process. While direct mechanistic studies on this specific compound are lacking, the general principles of hydride transfer in oxidation reactions can be considered.

In many biological and chemical oxidations, a hydride ion (H⁻) is transferred from the substrate to an oxidizing agent. libretexts.orgkhanacademy.orglumenlearning.comnih.gov For the oxidation of this compound, a plausible mechanistic step could involve the abstraction of a hydride from the C4 or C5 position of the dihydrofuranone ring by a suitable oxidant. This would generate a carbocation intermediate, which could then lose a proton to form the aromatic furan ring.

Alternatively, the oxidation could proceed through a stepwise mechanism involving the transfer of a proton and two electrons, or two separate hydrogen atom transfers. The exact mechanism would depend on the nature of the oxidizing agent and the reaction conditions. For example, the oxidation of pyruvate (B1213749) involves a series of steps including decarboxylation and the transfer of electrons to an acceptor molecule like NAD⁺. khanacademy.orglumenlearning.com While the system is different, it illustrates the multi-step nature of many biological oxidation reactions that could be analogous to the chemical oxidation of this lactone.

Reactions Involving the α,β-Unsaturated Lactone System

The chemical behavior of this compound is largely dictated by the presence of its α,β-unsaturated lactone system. This moiety, characterized by a conjugated double bond and an ester group within a cyclic framework, provides multiple reactive sites for a variety of chemical transformations. Key reactions include conjugate additions (Michael additions), cycloadditions, and reductions, which allow for the synthesis of diverse and complex molecular architectures.

Michael Addition: The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack in what is known as a Michael addition or conjugate addition. This reaction is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds. For instance, organocatalysis has been employed to facilitate the asymmetric vinylogous Michael addition of furan-2(3H)-ones to α,β-unsaturated-γ-lactams. rsc.org These reactions, often catalyzed by bifunctional organocatalysts derived from cinchona alkaloids, proceed with high enantioselectivity and diastereoselectivity. rsc.org While not involving this compound directly, these studies on similar butenolide structures highlight the potential for stereocontrolled additions. rsc.org The general principle involves the activation of both the nucleophile and the Michael acceptor by the catalyst to achieve high levels of stereocontrol. rsc.org

Cycloaddition Reactions: The exocyclic double bond of this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of new ring systems.

[4+2] Cycloadditions (Diels-Alder Reaction): The reaction of α,β-unsaturated lactones with 1,3-dienes can proceed via a Diels-Alder mechanism to form six-membered rings. libretexts.org However, detailed experimental and computational studies on similar systems, such as the reaction of 5,6-dihydro-2H-pyran-2-one with activated dienes, have shown that the reaction can also proceed through a stepwise vinylogous Michael addition rather than a concerted [4+2] cycloaddition. nih.gov The reaction pathway is often dependent on the specific substrates and reaction conditions. libretexts.orgnih.gov

[3+2] Cycloadditions: This class of reactions is effective for constructing five-membered rings. For example, the reaction of similar exocyclic α,β-unsaturated γ-lactones with diazoalkanes can lead to spiranic cyclopropyl (B3062369) compounds after the extrusion of dinitrogen from the initial pyrazoline intermediate. researchgate.net Similarly, [3+2] cycloadditions of 2-benzylidene-1-indenones, which share the benzylidene-activated double bond feature, with various functionalized olefins have been established to produce indanone-fused cyclopentane (B165970) structures. researchgate.netrsc.org These reactions often proceed with high regioselectivity. rsc.org

Other Reactions: The α,β-unsaturated lactone system can undergo other transformations as well. Aziridination of α-ylidene γ-butyrolactones using reagents like N-(ethoxycarbonyl)-p-toluenesulfonamide (NsONHCO2Et) in the presence of a base like calcium oxide has been shown to produce spiroaziridino γ-lactones. lookchem.com

Reaction TypeReactant(s)General ProductKey Features
Michael AdditionNucleophiles (e.g., enolates, amines)γ-Lactone with β-substituentForms C-C or C-heteroatom bonds; can be highly stereoselective with chiral catalysts. rsc.orgbuchler-gmbh.com
[4+2] CycloadditionDienes (e.g., Brassard's diene)Bicyclic lactonesCan be a concerted Diels-Alder reaction or a stepwise Michael addition-cyclization. nih.gov
[3+2] Cycloaddition1,3-Dipoles (e.g., diazoalkanes, azides)Spirocyclic or fused five-membered ringsOften proceeds with high regioselectivity. researchgate.netrsc.org
AziridinationNitrene precursors (e.g., NsONHCO2Et)Spiroaziridino γ-lactonesAdds a three-membered nitrogen-containing ring. lookchem.com

Exploration of Complex Reaction Mechanisms and Intermediates

Understanding the detailed pathways of chemical reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This involves a combination of kinetic experiments to probe reaction rates and computational modeling to map out energy landscapes.

For a reaction to occur, reactant molecules must collide with sufficient energy (activation energy) and in the correct orientation. crunchchemistry.co.uk A reaction mechanism breaks down a complex reaction into a series of elementary steps, which may involve reactive intermediates—species that are formed in one step and consumed in a subsequent one. crunchchemistry.co.ukmegalecture.com The rate-determining step is the elementary step with the highest energy transition state, acting as a bottleneck for the entire process. libretexts.orgstudymind.co.uk

For reactions involving this compound, kinetic studies could be performed using techniques like spectroscopy (NMR, IR) to monitor the concentration of reactants or products over time at various temperatures. mdpi.comresearchgate.net For example, in studying a Diels-Alder reaction, the disappearance of the furan or maleimide (B117702) signals in ¹H NMR or the appearance of a characteristic peak for the adduct in IR spectroscopy can be quantified. mdpi.comresearchgate.net From this data, key kinetic parameters can be derived.

Kinetic ParameterDescriptionMethod of Determination
Rate EquationAn equation that links the reaction rate with the concentrations of reactants, catalysts, and products. megalecture.comInitial rates method, concentration-time graphs. megalecture.comstudymind.co.uk
Reaction OrderThe exponent of a reactant's concentration in the rate equation, indicating its influence on the rate. megalecture.comDetermined from the rate equation. studymind.co.uk
Rate Constant (k)The proportionality constant in the rate equation; it is temperature-dependent. studymind.co.ukCalculated from the rate equation using experimental data. studymind.co.uk
Activation Energy (Ea)The minimum energy required for a reaction to occur. mdpi.comArrhenius plot (ln(k) vs. 1/T). nih.gov
Half-life (t₁/₂)The time required for the concentration of a reactant to decrease to half its initial value. megalecture.comMeasured from concentration-time data. megalecture.com

By determining the experimental rate law for a reaction, such as a Michael addition or cycloaddition involving the title compound, one can validate or refute a proposed mechanism. For instance, if the rate depends on the concentrations of both the lactone and a diene, it suggests both are involved in the rate-determining step, which is consistent with a concerted [4+2] cycloaddition. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. nih.govmdpi.com These methods allow for the detailed exploration of potential energy surfaces, providing insights into the structures and energies of reactants, products, intermediates, and, most importantly, transition states. rsc.orgrsc.org

For reactions of this compound, DFT calculations can be used to:

Distinguish between mechanisms: For example, in the reaction with a diene, computations can determine whether the reaction proceeds via a concerted (one-step) Diels-Alder pathway or a stepwise (two-step) Michael addition-cyclization pathway by locating the relevant transition states and intermediates. nih.govpku.edu.cn Studies on similar systems have successfully used DFT to support a stepwise mechanism. nih.gov

Predict stereoselectivity: By calculating the activation energies for the transition states leading to different stereoisomers (e.g., endo vs. exo in a Diels-Alder reaction or Z vs. E in an elimination), computational models can predict which product is favored kinetically. unimi.it

Analyze transition state geometry: The geometry of a calculated transition state can reveal the nature of the bond-forming and bond-breaking processes. For example, in an asynchronous cycloaddition, the formation of one new bond is significantly more advanced than the other in the transition state structure. nih.gov

Evaluate electronic properties: Global reactivity indices such as chemical potential (μ), chemical hardness (η), and electrophilicity (ω) can be calculated for reactants to predict their reactivity in polar reactions. nih.gov

A typical computational study involves optimizing the geometries of all stationary points (reactants, intermediates, transition states, products) on the potential energy surface. nih.gov Frequency calculations are then performed to confirm the nature of each stationary point (zero imaginary frequencies for minima, one imaginary frequency for a transition state). nih.gov The calculated energies provide the activation barriers and reaction enthalpies, which can be compared with experimental kinetic data. nih.govrsc.org

Computational OutputSignificance in Mechanistic StudiesExample Application
Optimized GeometriesProvides the 3D structure of reactants, intermediates, transition states, and products.Determining the bond lengths in a transition state to assess synchronicity. nih.gov
Activation Energy (ΔG‡)The free energy difference between reactants and the transition state; determines the reaction rate.Comparing barriers for concerted vs. stepwise pathways to identify the most favorable mechanism. pku.edu.cn
Reaction Energy (ΔGr)The free energy difference between products and reactants; determines the thermodynamic favorability.Assessing whether a reaction is exothermic or endothermic. rsc.org
Imaginary FrequenciesConfirms a calculated structure is a true transition state (one imaginary frequency). nih.govValidating the located transition state structure before further analysis. nih.gov
Global Reactivity IndicesQuantifies the electrophilic/nucleophilic character of reactants. nih.govPredicting the feasibility of a polar reaction between a given nucleophile and electrophile. nih.gov

Through such computational investigations, a detailed, atomistic understanding of the chemical reactivity of this compound can be achieved, complementing and guiding experimental work.

Spectroscopic Characterization for Configurational and Structural Assignment

Spectroscopic techniques are fundamental in confirming the molecular structure and the (E)-configuration of the exocyclic double bond in 3-benzylidenedihydrofuran-2(3H)-one.

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for the precise assignment of its structure.

¹H-NMR Spectroscopy: The proton NMR spectrum is crucial for confirming the presence of key structural motifs. The protons of the dihydrofuran ring typically appear as multiplets. The methylene protons adjacent to the oxygen (C5-H₂) would be expected to resonate at approximately 4.3-4.5 ppm, while the methylene protons at C4 would likely appear around 3.1-3.3 ppm. The vinylic proton (=CH) of the benzylidene group is a key indicator of the (E) configuration and is expected to produce a signal in the range of 7.5-7.8 ppm. The aromatic protons of the phenyl ring would generate signals in the region of 7.2-7.5 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H-NMR data by providing the chemical shifts for each carbon atom. The carbonyl carbon (C=O) of the lactone is the most deshielded, with a characteristic resonance around 168-172 ppm. The carbons of the exocyclic double bond are also readily identifiable, with the benzylic carbon (=CH-Ph) appearing around 140-145 ppm and the C3 carbon of the furanone ring resonating at approximately 125-130 ppm. The carbons of the phenyl ring show signals in the aromatic region (128-135 ppm), while the methylene carbons of the dihydrofuran ring (C4 and C5) would be found in the upfield region, typically around 25-30 ppm and 65-70 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
C2 (C=O)-168-172
C3-125-130
C4 (-CH₂-)3.1-3.325-30
C5 (-CH₂-O-)4.3-4.565-70
=CH7.5-7.8140-145
Phenyl C-1'-133-135
Phenyl C-2'/6'7.2-7.5128-130
Phenyl C-3'/5'7.2-7.5128-129
Phenyl C-4'7.2-7.5130-132

Note: These are predicted values based on analogous structures and may vary slightly from experimental data.

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structural features through analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₁₀O₂, the expected molecular ion peak [M]⁺ would be observed at an m/z of 174.19. chemspider.com

The fragmentation of α,β-unsaturated lactones under electron impact ionization often proceeds through characteristic pathways. libretexts.org Key fragmentation patterns for this compound would likely include:

Loss of CO: A common fragmentation for lactones, leading to a fragment ion at m/z 146.

Loss of CO₂: Decarboxylation can occur, resulting in a fragment at m/z 130.

Cleavage of the furanone ring: Rupture of the lactone ring can lead to various smaller fragments.

Loss of the phenyl group: Cleavage of the benzylidene bond can result in the loss of a phenyl radical (C₆H₅•), giving a fragment at m/z 97.

Formation of the tropylium (B1234903) cation: Rearrangement of the benzyl (B1604629) group can lead to the stable tropylium cation at m/z 91.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
174[M]⁺
146[M - CO]⁺
130[M - CO₂]⁺
115[C₉H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, several characteristic absorption bands are expected. The most prominent of these is the strong absorption from the carbonyl (C=O) stretching of the α,β-unsaturated γ-lactone, which typically appears in the range of 1740-1780 cm⁻¹. The C=C stretching vibration of the exocyclic double bond is expected to absorb in the region of 1650-1670 cm⁻¹. The C-O-C stretching of the lactone ether linkage will likely produce a strong band around 1150-1250 cm⁻¹. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
C=O (α,β-unsaturated lactone)Stretching1740 - 1780
C=C (exocyclic)Stretching1650 - 1670
C-O-C (ether)Stretching1150 - 1250
Aromatic C=CStretching1450 - 1600
Aromatic C-HStretching> 3000
Aliphatic C-HStretching2850 - 3000

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

The (E)-configuration of the benzylidene substituent would be definitively confirmed by X-ray crystallography. Intermolecular interactions in the solid state would likely be dominated by C-H···O hydrogen bonds involving the lactone carbonyl oxygen and aromatic or vinylic protons of neighboring molecules, leading to the formation of supramolecular assemblies. researchgate.net

Chiroptical Properties and Stereochemical Characterization (if applicable to chiral derivatives)

The parent compound, this compound, is achiral. However, the introduction of chiral centers, for instance, by substitution on the dihydrofuranone ring, would render the molecule optically active. The chiroptical properties of such chiral derivatives, particularly their circular dichroism (CD) spectra, would be instrumental in determining their absolute configuration.

For α,β-unsaturated γ-lactones, the n→π* electronic transition of the carbonyl chromophore is typically observed in the CD spectrum. The sign and magnitude of the Cotton effect associated with this transition are sensitive to the stereochemistry of the molecule. rsc.org Theoretical calculations on related α,β-unsaturated γ-lactone systems have shown that the sign of the rotatory strength is directly related to the conformation of the lactone ring and the spatial arrangement of substituents. rsc.org Therefore, for chiral derivatives of this compound, CD spectroscopy would be a powerful tool for stereochemical assignment by comparing experimental data with theoretical predictions.

Computational and Theoretical Chemistry of E 3 Benzylidenedihydrofuran 2 3h One

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (E)-3-Benzylidenedihydrofuran-2(3H)-one at the electronic level.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule dictates its chemical behavior. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine its electronic properties. bhu.ac.in Such studies calculate the distribution of electron density, molecular electrostatic potential (MESP), and dipole moment, which together illuminate the molecule's polarity and reactive sites. bhu.ac.in

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). wikipedia.org In this compound, the HOMO is typically localized over the electron-rich benzylidene and lactone oxygen moieties, while the LUMO is distributed across the conjugated π-system, including the carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. doi.org A smaller energy gap suggests higher reactivity and greater polarizability. researchgate.net For similar benzylidene-containing heterocyclic compounds, this gap has been calculated to be around 4.03 eV, indicating a stable but reactive molecule. doi.org

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 2.47 eV | researchgate.net |

Note: Values are based on analogous compounds reported in the literature and serve as illustrative examples for this compound.

Conformational Analysis and Energy Minimization

Conformational analysis is crucial for understanding the three-dimensional structure and stability of this compound. The five-membered dihydrofuranone ring is not planar and can adopt several conformations, such as the "envelope" and "twist" forms. Computational methods, through a process of geometry optimization and energy minimization, can identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. nih.govlibretexts.org

These calculations account for factors like torsional strain from eclipsing atoms and steric strain from the bulky benzylidene group. libretexts.org For related five- and seven-membered lactone rings, DFT studies have successfully mapped the potential energy surface, identifying stable twist-chair or chair conformations and the energy barriers between them. researchgate.net For this compound, the planarity of the exocyclic double bond imposes significant constraints, and the lowest energy conformation will seek to minimize steric hindrance between the phenyl ring and the lactone ring.

Table 2: Hypothetical Relative Energies of Dihydrofuranone Ring Conformations

Conformation Dihedral Angle (C-C-C-O) Relative Energy (kcal/mol) Stability
Envelope (E) ~0° +1.5 Less Stable
Twist (T) ~20° 0.0 Most Stable

| Planar (P) | - | +5.0 | Transition State |

Note: This table is illustrative, based on general principles of five-membered ring conformational analysis.

Molecular Dynamics Simulations

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. semanticscholar.orgresearchgate.net

Modeling of Solid-State Photomechanical Behaviors

The (E)-benzylidene moiety in the molecule is a chromophore that can absorb light, leading to E/Z photoisomerization around the exocyclic double bond. In the solid state, this molecular-level transformation can manifest as a macroscopic mechanical response, such as the bending or twisting of a crystal. researchgate.net MD simulations can model this photomechanical behavior. A simulation would begin with a crystal lattice of (E)-isomers. Upon simulating the photoexcitation of one or more molecules to the Z-isomer, the resulting change in molecular shape introduces strain into the lattice. The simulation then tracks the collective motion of the molecules, allowing researchers to predict the direction and magnitude of the mechanical response. researchgate.net This modeling is essential for designing novel photo-actuated materials and molecular machines.

Density Functional Theory (DFT) Applications for Reaction Mechanisms and Energetics

DFT is widely used to elucidate the mechanisms of chemical reactions by calculating the energetics of the reaction pathway. rsc.org This involves identifying the structures and energies of reactants, intermediates, transition states (TS), and products. pku.edu.cn

A common route for the synthesis of this compound is the Claisen-Schmidt condensation of dihydrofuran-2(3H)-one with benzaldehyde (B42025). doi.org DFT calculations can map out the entire potential energy surface for this reaction. The mechanism typically involves the formation of an enolate from the dihydrofuranone, followed by nucleophilic attack on the benzaldehyde carbonyl group to form an aldol (B89426) intermediate, and finally dehydration to yield the final conjugated product.

By calculating the Gibbs free energy of each species along the reaction coordinate, DFT can determine the activation energy (the energy difference between the reactant and the highest-energy transition state), which reveals the rate-determining step of the reaction. rsc.org These theoretical investigations provide a detailed, step-by-step understanding of the reaction, complementing experimental kinetic studies. pku.edu.cn

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
γ-Butyrolactone
Dihydrofuran-2(3H)-one
Benzaldehyde
(E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Caprolactam
Cycloheptene
Caprolactone
α-methylene-γ-butyrolactone
(E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Butane
(Z)-2-(Buta-1,3-dien-1-yl)furan
Disperse Red 1
(E)-N-(2-(2-(2-hydroxybenzylidene)hydrazinecarbonyl)-phenyl) benzamide
(E)-4-chloro-N-(2-(2-(2-hydroxybenzylidene)hydrazine-carbonyl) phenyl)benzene sulfonamide
8-Hydroxyquinoline
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Structure-Energy Relationships and Predictive Modeling

The computational and theoretical analysis of this compound provides significant insights into its stability, reactivity, and potential biological interactions. By examining the relationship between the molecule's three-dimensional structure and its potential energy, researchers can predict its behavior and properties. This section delves into the structure-energy relationships and the application of predictive modeling for this compound, drawing upon established computational methodologies applied to furanone and α,β-unsaturated lactone systems.

Conformational Analysis and Energy Minima

The structure of this compound is characterized by the planar furanone ring and the benzylidene substituent. Rotation around the single bond connecting the furanone ring to the benzylidene group can lead to different conformations. Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are employed to determine the most stable conformation, which corresponds to the global minimum on the potential energy surface.

In related studies on similar lactone structures, DFT calculations have been instrumental in elucidating the preferred conformations. For instance, investigations into bridged lactams have shown that theoretical calculations can predict which conformer (e.g., twist boat-boat versus chair-boat) is more stable by calculating the associated energies. nih.gov For this compound, the planarity of the conjugated system is a key factor in its stability. The E-configuration of the exocyclic double bond is generally more stable than the Z-isomer due to reduced steric hindrance.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool in computational chemistry for correlating a compound's structural or property descriptors with its biological activity. uni-bonn.de While specific QSAR models for this compound are not extensively documented in public literature, the principles can be understood from studies on analogous furanone derivatives. researchgate.netresearchgate.net

QSAR models are built on the principle that the biological activity of a compound is a function of its physicochemical properties and structural features. For a molecule like this compound, these descriptors would include electronic, steric, and hydrophobic parameters.

A 2D-QSAR study on furanone derivatives as potential COX-2 inhibitors identified several key descriptors that influence biological activity. researchgate.net These included the retention index for six-membered rings, the total number of oxygen atoms connected by single bonds, and the polar surface area. researchgate.net A representative 2D-QSAR model equation from such a study might look like:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the steric and electrostatic fields around the molecule. mdpi.com For a series of furanone derivatives, a k-Nearest Neighbor Molecular Field Analysis (kNN MFA) showed the significant contribution of electrostatic parameters to the model's predictive power. researchgate.net This suggests that the distribution of charge within the this compound molecule is crucial for its interactions.

The table below illustrates the types of descriptors that are typically used in QSAR models for furanone derivatives and their general impact on activity, as inferred from studies on related compounds. researchgate.netmdpi.com

Descriptor TypeSpecific Descriptor ExampleGeneral Impact on Activity (in related systems)
Electronic Dipole Moment, Partial Atomic Charges, HOMO/LUMO EnergiesThe distribution of charge and the ability to participate in charge transfer are often critical for receptor binding. researchgate.net
Steric Molecular Volume, Surface Area, Principal Moments of InertiaThe size and shape of the molecule determine its fit within a biological target's binding site. mdpi.com
Topological Wiener Index, Kier & Hall Connectivity IndicesThese indices quantify molecular branching and complexity, which can correlate with various biological activities.
Physicochemical LogP (Lipophilicity), Polar Surface Area (PSA)Lipophilicity often shows a parabolic relationship with activity, while PSA is important for membrane permeability. nih.gov
Pharmacophore-based Hydrogen Bond Acceptors/Donors, Hydrophobic FeaturesThe presence and spatial arrangement of these features are key to specific molecular recognition events. mdpi.com

Frontier Molecular Orbitals and Reactivity

The electronic properties of this compound can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For α,β-unsaturated carbonyl compounds, the HOMO is typically localized on the π-system, while the LUMO is centered on the electron-deficient β-carbon of the double bond and the carbonyl carbon. This makes the molecule susceptible to nucleophilic attack (Michael addition) at the β-position. nih.gov DFT calculations on similar systems have been used to determine these orbital energies and map their distributions, providing a basis for predicting the molecule's reactivity. researchgate.net

The following table presents hypothetical, yet representative, energy values for the frontier orbitals of a molecule like this compound, based on computational studies of similar α,β-unsaturated lactones.

ParameterRepresentative Calculated Value (eV)Significance
HOMO Energy -6.5 to -7.5Indicates the energy required to remove an electron; related to ionization potential and electron donation.
LUMO Energy -1.0 to -2.0Indicates the energy released when an electron is added; related to electron affinity and electron acceptance.
HOMO-LUMO Gap 4.5 to 6.5A larger gap implies higher stability and lower chemical reactivity.

It is important to note that these values are illustrative and the actual calculated energies would depend on the level of theory and basis set used in the computational model.

Applications of E 3 Benzylidenedihydrofuran 2 3h One in Advanced Materials Science

Development of Photomechanical Organic Crystalline Materials

There is no specific information available in the reviewed literature regarding the design, fabrication, or photomechanical effects of crystals of (E)-3-Benzylidenedihydrofuran-2(3H)-one.

Design and Fabrication of Light-Responsive Crystals

Scientific literature does not currently contain specific studies on the design and fabrication of light-responsive crystals based on this compound.

Mechanisms of Photomechanical Effects (e.g., bending, striation, photosalient effects)

There are no documented studies detailing the mechanisms of photomechanical effects, such as bending, striation, or photosalient phenomena, in crystals of this compound.

Tunable Photochemical Responses through Crystal Engineering

Research on the use of crystal engineering to tune the photochemical responses of this compound is not present in the available scientific literature.

Role in Flexible Smart Materials and Actuators

No information was found concerning the application or incorporation of this compound in the development of flexible smart materials or actuators.

Integration into Hybrid Materials and Nanostructures

The scientific literature does not provide any examples or studies on the integration of this compound into hybrid materials or nanostructures.

Structure Activity Relationship Sar Studies and Molecular Mechanisms of Biological Activity of E 3 Benzylidenedihydrofuran 2 3h One

Anticancer Activity and in vitro Mechanistic Pathways

While specific studies on the anticancer activity of (E)-3-Benzylidenedihydrofuran-2(3H)-one are not extensively documented, research on analogous compounds, particularly those with substitutions on the furanone or benzylidene rings, offers preliminary insights into the potential of this chemical class.

Inhibition of Cancer Cell Proliferation (e.g., K562 myeloid leukemia cells)

Research into a series of structurally similar compounds, (E)-3-Benzylidene-dihydro-5-methylfuran-2(3H)-ones, has been conducted to evaluate their in vitro anticancer activity against the human myeloid leukemia cell line, K562. researchgate.net In these studies, various substituents on the benzylidene ring influenced the cytotoxic potency.

The antiproliferative effects were assessed using the Sulforhodamine B (SRB) assay, which measures cell protein content. The results, often expressed as the concentration required to inhibit 50% of cell growth (IC50), indicated that the nature and position of the substituent on the aromatic ring are critical for activity. For instance, compounds with electron-withdrawing or donating groups at different positions showed a range of potencies against K562 cells. researchgate.net

Table 1: In Vitro Cytotoxicity of (E)-3-Benzylidene-dihydro-5-methylfuran-2(3H)-one Analogs against K562 Cells

Compound ID Substituent (R) IC50 (µM)
5a 2-NO₂ >100
5b 3-N(CH₃)₂ 41.5
5c Thiophene-2-yl 78.2
5d 3-OCH₃ >100
5f 2,3,4-(OCH₃)₃ 38.4
5g 3-OBn 65.2
5h 3-OBn, 4-OCH₃ 35.6
5i 3-OC₂H₅, 4-OCH₃ 31.5
5j 2-Br, 4,5-(OCH₃)₂ 10.5

Data sourced from studies on (E)-3-Benzylidene-dihydro-5-methylfuran-2(3H)-ones. researchgate.net

Cellular Targets and Signaling Pathway Modulation

The precise cellular targets and signaling pathways modulated by this compound have yet to be fully elucidated. However, studies on related furanone derivatives suggest potential mechanisms of action. Research on 5-benzylidene-3,4-dihalo-furan-2-one derivatives has shown that their antitumor effects may stem from the ability to inhibit key signaling pathways involved in cancer cell survival and proliferation. nih.gov

Specifically, certain analogs have been found to suppress the activity of nuclear factor-kappa B (NF-κB) and glycogen synthase kinase-3β (GSK-3β). nih.gov NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Its inhibition can lead to apoptosis (programmed cell death) in cancer cells. Similarly, GSK-3β is a kinase involved in numerous cellular processes, and its inhibition has been linked to anticancer effects. These findings suggest that the furanone scaffold could serve as a basis for developing inhibitors of these critical cancer-related pathways. nih.gov

Antimycotic Activity and Molecular Targets (in vitro)

The furanone core structure is present in various natural and synthetic compounds exhibiting a wide range of biological activities, including antifungal properties. Investigations into benzylidenedihydrofuran-2(3H)-one isomers and derivatives have revealed promising antimycotic potential.

Inhibition of Fungal Growth (e.g., Cryptococcus spp., Aspergillus fumigatus)

While direct data on the antimycotic activity of this compound against Cryptococcus spp. and Aspergillus fumigatus is limited, studies on its isomer, (E)-5-benzylidenedihydrofuran-2(3H)-one, have demonstrated notable efficacy. researchgate.net Cryptococcus neoformans is a major opportunistic yeast pathogen that can cause life-threatening meningitis, particularly in immunocompromised individuals. nih.govfrontiersin.orgnih.gov Aspergillus fumigatus is another opportunistic mold responsible for invasive aspergillosis. academicjournals.org

The isomer (E)-5-benzylidenedihydrofuran-2(3H)-one was identified as an effective anticryptococcal compound, showing the ability to reduce the fungal burden in preclinical models. researchgate.net Its lipophilic nature and low molecular weight are considered advantageous properties for combating disseminated cryptococcosis. researchgate.net

Targeting the Ergosterol (B1671047) Biosynthesis Pathway (e.g., Lanosterol (B1674476) 14α-demethylase)

A primary target for many existing antifungal drugs is the ergosterol biosynthesis pathway. nih.gov Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and its disruption leads to fungal cell death. A key enzyme in this pathway is Lanosterol 14α-demethylase (CYP51), which is the target of azole antifungals. nih.govnih.govfrontiersin.org

Although direct experimental evidence linking this compound to the inhibition of Lanosterol 14α-demethylase is not yet available, its structural features make it a candidate for investigation. The development of new antifungals often involves identifying novel scaffolds that can interact with and inhibit crucial enzymes like CYP51.

Molecular Docking and in vitro Validation of Fungal Enzyme Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. semanticscholar.orguns.ac.id This method is instrumental in modern drug discovery for identifying potential enzyme inhibitors. Numerous studies have used molecular docking to explore the interactions between various heterocyclic compounds and the active site of fungal Lanosterol 14α-demethylase. nih.govnih.govfrontiersin.org

These in silico studies help to understand how a ligand might bind to the heme group in the active site of CYP51, a characteristic interaction for azole antifungals and other inhibitors. nih.gov While specific molecular docking studies for this compound with fungal enzymes were not found in the reviewed literature, such analysis would be a logical next step to explore its potential mechanism of action as an antifungal agent and to guide the synthesis of more potent derivatives.

Anti-Biofilm Properties Against Fungal Pathogens

This compound and its structural analogs, known as furanones, have demonstrated significant potential in combating fungal infections by targeting biofilm formation, a key virulence factor for many pathogenic fungi like Candida albicans. Biofilms are complex, structured communities of microbial cells enclosed in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents and host immune responses. nih.govdergipark.org.tr The anti-biofilm activity of furanone derivatives often involves the disruption of critical stages in biofilm development, including initial cell adhesion, morphogenesis from yeast to hyphal form, and biofilm maturation. nih.govresearchgate.net

The process of C. albicans biofilm formation begins with the adhesion of yeast cells to a surface, followed by proliferation and the formation of hyphae. nih.govscispace.com These hyphae, along with extracellular polysaccharides, form a dense and structured biofilm. plos.org Research on related compounds shows that they can effectively inhibit this process. For instance, studies on similar heterocyclic compounds have shown they can impair the yeast-to-hyphal transition, a critical step for biofilm structural integrity. nih.govresearchgate.netplos.org This inhibition of morphogenesis prevents the formation of the dense, filamentous network characteristic of mature biofilms. plos.org

Furthermore, the mechanism of action can involve the downregulation of specific genes associated with virulence, adhesion, and morphogenesis. nih.govresearchgate.net For example, quantitative PCR analyses of C. albicans treated with anti-biofilm compounds have revealed significant downregulation of hypha-specific genes such as ALS3, HWP1, ECE1, and key regulators of filamentation like UME6 and RAS1. nih.govresearchgate.netplos.org A furanone derivative, (E)-5-benzylidenedihydrofuran-2(3H)-one, was specifically evaluated against biofilms of the fungal pathogen Cryptococcus neoformans, where it demonstrated notable eradication activity and reduced the size of the protective capsule, another crucial virulence factor. researchgate.net This suggests that the furanone core structure is a promising scaffold for developing agents that can tackle the challenge of biofilm-associated fungal infections.

Stages of Fungal Biofilm Development and Points of Inhibition
Biofilm Development StageDescriptionPotential Inhibition Mechanism by Furanone Analogs
Initial AdhesionYeast cells attach to a biotic or abiotic surface.Interference with cell surface adhesin proteins; Downregulation of adhesion-related genes (e.g., ALS1). nih.govresearchgate.net
Morphogenesis (Yeast-to-Hyphae Transition)Attached yeast cells differentiate into filamentous hyphae, crucial for biofilm structure. scispace.comInhibition of signaling pathways controlling filamentation; Downregulation of hypha-specific genes (e.g., HWP1, ECE1) and regulators (e.g., UME6, RAS1). nih.govplos.org
MaturationProliferation of hyphae and production of extracellular matrix, leading to a complex 3D structure.Disruption of quorum-sensing signals; Reduction of extracellular matrix production. nih.gov
DispersalRelease of yeast cells from the biofilm to colonize new sites.Not a primary target of currently studied furanone analogs.

Anti-inflammatory Activity and Molecular Mechanisms (in vitro)

The compound this compound belongs to a class of molecules that have been investigated for their anti-inflammatory properties. A critical event in the inflammatory cascade, particularly in conditions like inflammatory bowel disease (IBD), is the adhesion of circulating monocytes to epithelial cells in the colon. nih.govresearchgate.net This process is often initiated by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), which stimulates the expression of adhesion molecules on the surface of epithelial cells. nih.gov

Studies on structurally similar benzofuran-3(2H)-one derivatives have demonstrated a potent inhibitory effect on the TNF-α-induced adhesion of human monocytic cells (U937) to human colon epithelial cells (HT-29). nih.govresearchgate.net The mechanism underlying this suppression is linked to the compound's ability to reduce the expression of key adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1), on the epithelial cells. By preventing the upregulation of these molecules, the compounds effectively block the "docking" sites for monocytes, thereby mitigating a crucial step in the inflammatory response. nih.gov

Beyond interfering with the consequences of cytokine signaling, this compound and its analogs can also target the production of these inflammatory mediators. researchgate.net TNF-α is a pleiotropic cytokine that plays a central role in initiating and perpetuating inflammatory responses. mdpi.com Its overproduction is a hallmark of many inflammatory diseases. researchgate.net

Research on related 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives has shown that these molecules can significantly suppress the expression of the TNF-α gene induced by inflammatory stimuli like lipopolysaccharide (LPS). nih.govresearchgate.net This inhibitory action occurs at the transcriptional level, preventing the synthesis of TNF-α messenger RNA (mRNA) and subsequent protein production. By reducing the amount of available TNF-α, these compounds can dampen the entire inflammatory cascade that this cytokine orchestrates. nih.gov

The production of pro-inflammatory molecules, including cytokines and adhesion molecules, is controlled by key intracellular signaling pathways that culminate in the activation of transcription factors. Two of the most critical transcription factors in inflammation are Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govmdpi.com

The anti-inflammatory effects of furanone and benzofuranone derivatives are strongly correlated with their ability to modulate the activity of these transcription factors. nih.gov Studies have shown that these compounds can suppress the TNF-α-induced activation of NF-κB. nih.govresearchgate.net NF-κB is a master regulator of inflammation, and its inhibition prevents the transcription of a wide array of pro-inflammatory genes. nih.gov Furthermore, the inhibition of TNF-α gene expression by these compounds has been linked to their additional ability to inhibit the transcriptional activity of AP-1, another crucial factor for high-level TNF-α expression. nih.gov By targeting both NF-κB and AP-1 pathways, these molecules can exert a broad and potent anti-inflammatory effect. nih.govnih.gov

In Vitro Anti-inflammatory Mechanisms of Benzofuranone Analogs
Molecular Target/ProcessEffect of CompoundAssociated Transcription FactorReference
Monocyte-Epithelial Cell AdhesionInhibitedNF-κB nih.govresearchgate.net
ICAM-1 & MCP-1 ExpressionSuppressedNF-κB nih.gov
TNF-α Gene Expression (LPS-induced)Significantly SuppressedNF-κB, AP-1 nih.gov
NF-κB Transcriptional ActivityInhibited- nih.govresearchgate.netnih.gov
AP-1 Transcriptional ActivityInhibited- nih.gov

Broad-Spectrum Antimicrobial Potentials (other than specific antifungal mechanisms)

The core structure of this compound is part of a larger family of heterocyclic compounds that have been explored for a wide range of antimicrobial activities. Beyond their specific anti-biofilm effects against fungi, these scaffolds demonstrate potential against various bacteria.

Synthetic analogs incorporating the furanone ring or similar structures have been screened against both Gram-positive and Gram-negative bacteria. researchgate.net For example, novel 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives were evaluated against a panel of microbes including Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Candida species. researchgate.net Similarly, isobenzofuran-1(3H)-one derivatives have shown activity against S. aureus and E. coli. imjst.org Another related compound, 3-benzylideneindolin-2-one, exhibited consistent fungicidal activity against several species of dermatophytes, the fungi responsible for common skin infections. nih.gov This suggests that the benzylidene-furanone scaffold could be a versatile template for developing agents with a broad antimicrobial spectrum, capable of targeting both bacteria and a range of pathogenic fungi through various mechanisms.

Synthetic Modification and Structure-Activity Relationship (SAR) Derivation

The therapeutic potential of the this compound scaffold can be optimized through synthetic modifications, and understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective derivatives. Research on related benzofuran-3(2H)-one and 2-benzylidene-2,3-dihydro-1H-inden-1-one series has provided valuable insights into how different functional groups on the benzylidene ring influence anti-inflammatory activity. nih.govresearchgate.net

These SAR studies have systematically replaced substituents on the phenyl ring of the benzylidene moiety to probe their effects. It was found that the nature and position of these substituents significantly impact the compound's ability to inhibit monocyte adhesion and TNF-α production. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions can modulate the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. nih.govresearchgate.net A study on (E)-3-Benzylidene-dihydro-5-methylfuran-2(3H)-ones synthesized a series of analogs with different substitutions (e.g., nitro, dimethylamino, methoxy, benzyloxy) on the benzylidene ring to evaluate their anticancer activity. researchgate.net This systematic approach allows for the identification of key structural features required for optimal biological activity, guiding the future design of more effective therapeutic agents based on the furanone core. nih.govresearchgate.net

Impact of Substituent Effects on Biological Efficacy and Selectivity

The biological profile of this compound derivatives can be finely tuned by the introduction of various substituents on the aromatic ring of the benzylidene group. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, which in turn can affect its interaction with biological targets.

A study on a series of (E)-3-Benzylidene-dihydro-5-methylfuran-2(3H)-ones, close analogs of the title compound, revealed significant variations in their in vitro anticancer activity against the human myeloid leukemia cell line K562. researchgate.net The insights from this study are pivotal for understanding the SAR of this class of compounds.

The position and electronic nature of the substituents on the benzylidene ring play a crucial role in modulating the cytotoxic activity. For instance, the introduction of a nitro group at the ortho position of the benzylidene ring resulted in a compound with notable anticancer activity. researchgate.net Conversely, a dimethylamino group at the para position led to a significant decrease in activity, suggesting that electron-donating groups might be detrimental to the cytotoxic potential of these compounds against this specific cell line. researchgate.net

The presence of methoxy groups on the benzylidene ring also had a varied impact on the biological efficacy. A single methoxy group at the para position resulted in moderate activity. researchgate.net Interestingly, the introduction of three methoxy groups at the 3, 4, and 5 positions of the benzylidene ring led to a compound with good anticancer activity, highlighting the complex interplay of substituent effects. researchgate.net

Furthermore, the substitution pattern of benzyloxy and ethoxy groups also influenced the anticancer activity. A compound with a benzyloxy group at the para position exhibited moderate activity, while the combination of a benzyloxy group at the meta position and a methoxy group at the para position resulted in a compound with good activity. researchgate.net A similar trend was observed for a derivative with an ethoxy group at the meta position and a methoxy group at the para position. researchgate.net

The following interactive data table summarizes the structure-activity relationship findings from the study on (E)-3-Benzylidene-dihydro-5-methylfuran-2(3H)-one analogs against the K562 cell line.

CompoundSubstituent (R) on Benzylidene RingAnticancer Activity against K562 Cell Line
5a2-NO2Good
5b4-N(CH3)2Poor
5cThiophen-2-ylModerate
5d4-OCH3Moderate
5e3-OCH3, 4-OHModerate
5f3,4,5-tri-OCH3Good
5g4-OBnModerate
5h3-OBn, 4-OCH3Good
5i3-OC2H5, 4-OCH3Good
5jUnsubstitutedModerate

These findings underscore the importance of the substitution pattern on the benzylidene ring for the biological activity of this class of compounds. The α,β-unsaturated carbonyl moiety within the dihydrofuranone ring is believed to be a key contributor to the biological activities of these compounds. researchgate.net

Pharmacophore Elucidation and Optimization Strategies

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. dovepress.com For the this compound scaffold, the key pharmacophoric features can be deduced from its structural components and the SAR data.

The essential features of this pharmacophore likely include:

A Hydrogen Bond Acceptor: The carbonyl group of the furanone ring is a prominent hydrogen bond acceptor, which can interact with hydrogen bond donors in the active site of a biological target.

A Hydrophobic Aromatic Region: The benzylidene ring provides a large hydrophobic surface that can engage in van der Waals or π-π stacking interactions with hydrophobic pockets of a receptor.

An Electron-Rich Region: The double bond of the benzylidene group and the oxygen atom in the furanone ring contribute to the electron density of the molecule, potentially interacting with electron-deficient sites on the target.

The substituent on the benzylidene ring can further modulate these pharmacophoric features. For instance, electron-withdrawing groups can enhance the electrophilicity of the α,β-unsaturated system, potentially making it more susceptible to nucleophilic attack by residues in the target protein. Conversely, bulky substituents can provide additional hydrophobic interactions or, if too large, cause steric hindrance, preventing the molecule from fitting into the binding site.

Optimization strategies for this scaffold would focus on systematically modifying its structure to enhance its interaction with a specific biological target and improve its pharmacological properties. nih.gov These strategies can include:

Substituent Scanning: A systematic exploration of different substituents at various positions of the benzylidene ring to map the steric and electronic requirements of the binding site. This can involve varying the size, lipophilicity, and electronic nature of the substituents.

Scaffold Hopping: Replacing the furanone or the benzylidene core with other isosteric rings to explore new chemical space and potentially discover novel interactions with the target. mdpi.com

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating the benzylidene group into a ring system, could lock the molecule in a bioactive conformation, leading to increased potency and selectivity.

Computational methods such as pharmacophore modeling and molecular docking can be invaluable tools in guiding these optimization strategies. dovepress.com By creating a 3D pharmacophore model based on a set of active compounds, new molecules with a higher probability of being active can be designed and prioritized for synthesis and biological evaluation.

Future Directions and Emerging Research Avenues for E 3 Benzylidenedihydrofuran 2 3h One

Development of Novel and Efficient Asymmetric Synthetic Routes

The biological activity of chiral molecules is often stereospecific. Consequently, the development of efficient asymmetric syntheses to access enantiomerically pure forms of (E)-3-Benzylidenedihydrofuran-2(3H)-one and its derivatives is a critical research frontier. Current synthetic strategies often result in racemic mixtures, limiting their direct application in stereospecific contexts. Future research should focus on the following areas:

Organocatalytic Asymmetric Synthesis: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. rsc.orgacs.org The application of chiral organocatalysts, such as proline derivatives or chiral amine-squaramides, could facilitate the asymmetric construction of the γ-butyrolactone core. rsc.org Research into asymmetric vinylogous Michael additions or tandem aldol (B89426) reaction/cyclizations catalyzed by chiral organocatalysts could provide direct and atom-economical routes to enantiopure this compound. rsc.orgnih.gov

Transition-Metal-Catalyzed Asymmetric Synthesis: Chiral transition-metal complexes have a proven track record in asymmetric catalysis. acs.org Exploring catalytic systems based on metals like rhodium, copper, or palladium could offer highly selective pathways. acs.orgnih.gov For instance, the development of chiral ligands for palladium-catalyzed arylation reactions of α-methylene-γ-butyrolactone could be adapted to achieve enantioselective synthesis of the target compound. organic-chemistry.org

Biocatalysis: The use of enzymes for stereoselective transformations offers a green and highly efficient alternative. Future work could involve screening for or engineering enzymes, such as lipases or reductases, that can resolve racemic mixtures of this compound or its precursors, or that can catalyze the enantioselective cyclization to form the desired stereoisomer.

In-depth Mechanistic Studies of Unexplored Reactivity Patterns

A thorough understanding of the reactivity of this compound is paramount for its application in the synthesis of more complex molecules. While the reactivity of the α,β-unsaturated system is generally understood, there are unexplored areas that warrant investigation.

Deeper Mechanistic Insights into Known Reactions: While reactions like palladium-catalyzed arylation have been reported for related α-methylene-γ-butyrolactones, detailed mechanistic studies involving this compound are lacking. organic-chemistry.org Future research could employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to elucidate reaction pathways, transition states, and the influence of catalysts and reaction conditions.

Exploration of Novel Transformations: The unique electronic and steric properties of the benzylidene group could be exploited in novel transformations. Investigations into its participation in pericyclic reactions (e.g., Diels-Alder reactions), cycloadditions, or as a directing group in C-H activation reactions could unveil new synthetic possibilities.

Photoredox Catalysis: The application of photoredox catalysis could open up new reactivity patterns for γ-butyrolactones, enabling novel bond formations under mild conditions. mdpi.com

Computational Design and Virtual Screening of New Analogs with Tailored Properties

Computational chemistry provides a powerful platform for the rational design and virtual screening of new analogs of this compound with optimized properties for specific applications.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing 3D-QSAR models, it is possible to correlate the structural features of a series of analogs with their biological activity. nih.gov This approach can guide the design of new compounds with enhanced potency and selectivity.

Molecular Docking and Virtual Screening: For applications in drug discovery, molecular docking can be used to predict the binding affinity and mode of interaction of this compound analogs with specific biological targets. nih.govnih.gov This allows for the high-throughput virtual screening of large compound libraries to identify promising lead candidates. nih.govnih.gov

De Novo Design: Advanced computational methods can be employed for the de novo design of novel scaffolds based on the pharmacophoric features of this compound, leading to the discovery of entirely new classes of bioactive molecules. biorxiv.orgbiorxiv.org

Exploration of Multifunctional Applications in Advanced Materials and Chemical Biology

The inherent functionality of the α,β-unsaturated γ-butyrolactone core provides a versatile platform for the development of advanced materials and chemical biology tools.

Functional Polymers: The exocyclic double bond in α-methylene-γ-butyrolactones can undergo polymerization to create functional polymers with interesting properties, such as high glass transition temperatures and thermal stability. nih.govfrontiersin.orgresearchgate.net Future research could explore the polymerization of this compound or its derivatives to create novel polymers with tailored optical, electronic, or mechanical properties. The lactone ring also offers the potential for ring-opening polymerization to produce functional polyesters. researchgate.netacs.org

Chemical Biology Probes: The reactivity of the Michael acceptor in this compound makes it an attractive scaffold for the design of covalent probes to study biological processes. researchgate.net Analogs could be functionalized with reporter tags (e.g., fluorophores, biotin) to enable the identification and visualization of their cellular targets.

Bioactive Scaffolds: The γ-butyrolactone motif is present in a wide range of natural products with diverse biological activities, including antifungal, antibacterial, and neuroprotective effects. nih.govnih.govmdpi.com Systematic derivatization of the this compound scaffold and screening for various biological activities could lead to the discovery of new therapeutic agents. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for (E)-3-Benzylidenedihydrofuran-2(3H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between substituted benzaldehydes and dihydrofuran-2(3H)-one derivatives. For example, analogous methods involve refluxing 2-carboxybenzaldehyde with aryl ketones in the presence of K₂CO₃ in ethyl methyl ketone, followed by extraction and purification . Optimization may involve adjusting catalysts (e.g., acid/base systems), reaction time, and temperature to enhance yield and stereoselectivity. Characterization via NMR and HPLC is critical to confirm purity and regiochemistry .

Q. How is the structural configuration of this compound validated experimentally?

X-ray crystallography remains the gold standard for confirming stereochemistry. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystallographic data and resolving ambiguities in bond lengths and angles . For example, Cambridge Crystallographic Data Centre (CCDC) entries (e.g., CCDC 1505246) provide validated structural parameters for related benzofuranone derivatives .

Q. What are the key stability considerations for this compound under experimental storage?

Stability studies recommend storing the compound in inert, anhydrous conditions (e.g., under argon or nitrogen) at temperatures below –20°C to prevent oxidation or hydrolysis. Impurity profiling via HPLC-MS can detect degradation products like oxidized furan rings or benzylidene bond cleavage .

Advanced Research Questions

Q. How do stereochemical variations (E/Z isomers) influence the compound’s bioactivity?

The (E)-isomer’s planar benzylidene group enhances π-π stacking with biological targets, whereas the (Z)-isomer may exhibit steric hindrance. Computational docking studies (e.g., using AutoDock Vina) and in vitro assays (e.g., antioxidant or antiplatelet activity) are used to correlate stereochemistry with pharmacological effects . For instance, (Z)-isomers of benzylideneisobenzofuranones show reduced antioxidant efficacy due to conformational strain .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies between X-ray and NMR data often arise from dynamic processes (e.g., keto-enol tautomerism). High-resolution NMR (e.g., ¹³C DEPT) and variable-temperature crystallography can identify transient states. Iterative refinement in SHELXL with restraints for disordered atoms may reconcile conflicting data .

Q. How can impurity profiles be rigorously characterized during synthesis?

Advanced chromatographic techniques (UHPLC-QTOF-MS) coupled with reference standards (e.g., EP impurities D, E, F) identify byproducts like 3-hydroxyacetophenone or benzylethylamine derivatives. Quantitative analysis using calibration curves ensures compliance with ICH guidelines for pharmaceutical intermediates .

Q. What mechanistic insights explain the compound’s antioxidant and antiplatelet activity?

In vitro assays (e.g., DPPH radical scavenging and platelet aggregation inhibition) suggest that the α,β-unsaturated carbonyl moiety in this compound acts as a Michael acceptor, quenching reactive oxygen species and blocking thromboxane A₂ receptors. Structure-activity relationship (SAR) studies highlight the necessity of electron-donating substituents on the benzylidene group for enhanced activity .

Q. What computational methods predict physicochemical properties relevant to drug development?

Tools like ACD/Labs Percepta calculate logP, solubility, and pKa values based on the compound’s SMILES notation. Molecular dynamics simulations (e.g., GROMACS) model its interaction with lipid bilayers or proteins, guiding pharmacokinetic optimization .

Q. How can green chemistry principles be applied to improve synthetic efficiency?

Solvent-free mechanochemical synthesis or biocatalytic approaches (e.g., using lipases or esterases) reduce waste. For example, enzymatic desymmetrization of dihydrofuran precursors has been employed in related systems to achieve high enantiomeric excess .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.